An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Bromopyridine Hydrobromide
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Bromopyridine Hydrobromide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the physicochemical properties of 4-Bromopyridine Hydrobromide (C₅H₅Br₂N), a pivotal reagent in synthetic organic chemistry and pharmaceutical development. As a senior application scientist, the following content is structured to provide not only foundational data but also field-proven insights into its practical application and characterization.
Introduction: Strategic Importance in Synthesis
4-Bromopyridine hydrobromide serves as a stabilized, solid form of 4-bromopyridine, enhancing its shelf-life and handling properties. The true synthetic value of this compound lies in the pyridine ring, a common scaffold in pharmaceuticals, and the reactive carbon-bromine bond at the 4-position. This C-Br bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an essential building block for the construction of complex, substituted pyridine derivatives.[1] A comprehensive understanding of its physicochemical characteristics is therefore not merely academic but a prerequisite for predictable and reproducible synthetic outcomes.
Core Physicochemical Data
The physical and chemical properties of a reagent dictate its behavior in a reaction, influencing everything from dissolution rates to reactivity. The data presented below has been consolidated from reliable chemical data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅Br₂N | [2] |
| Molecular Weight | 238.91 g/mol | [2][3] |
| CAS Number | 74129-11-6 | [1][3] |
| Appearance | White to off-white or light yellow crystalline powder | [1][3] |
| Melting Point | Approximately 270 °C (with decomposition) | [4] |
| Solubility | Soluble in water, DMSO, and Methanol.[4] Insoluble in many non-polar organic solvents.[5] | [4][5] |
| Hygroscopicity | Hygroscopic; sensitive to moisture. | [4] |
Analytical Characterization: A Validating Workflow
Ensuring the identity and purity of 4-Bromopyridine Hydrobromide is critical before its use in synthesis. The following workflow represents a robust, self-validating system for quality control.
Standard Analytical Workflow Diagram
The choice of this sequential workflow is deliberate. It begins with simple, macroscopic observations and progresses to more complex spectroscopic methods that provide detailed structural and purity information. Each step provides a layer of validation for the next.
Caption: A logical workflow for the comprehensive characterization of 4-Bromopyridine Hydrobromide.
Experimental Protocol: ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful technique for confirming the precise arrangement of protons on the pyridine ring. The chemical shifts, splitting patterns, and integration values provide an unambiguous structural fingerprint. For this hydrobromide salt, using a polar deuterated solvent is necessary for dissolution.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of 4-Bromopyridine Hydrobromide and dissolve it in approximately 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆ in a clean, dry NMR tube. The choice of D₂O is often preferred for hydrobromide salts due to excellent solubility.
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Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Solvent Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of ~4 seconds.
-
-
Data Processing & Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw FID data.
-
Reference the spectrum. For D₂O, the residual HDO peak is typically at ~4.79 ppm.
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Expected Spectrum: The pyridine ring protons will appear in the aromatic region (typically >7.0 ppm). Two distinct signals are expected, each integrating to 2 protons. The protons adjacent to the nitrogen (positions 2 and 6) will be downfield, and the protons adjacent to the bromine (positions 3 and 5) will be slightly more upfield. Both signals will appear as doublets due to coupling with their neighbors.[6]
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Experimental Protocol: FT-IR Spectroscopy
Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the presence of key functional groups and the overall molecular structure by analyzing the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
This method is chosen for its clarity and lack of solvent interference.
-
Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.
-
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
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Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.
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Data Interpretation:
-
Analyze the resulting spectrum for characteristic peaks.
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Expected Absorptions: Look for C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (typically in the 1600-1400 cm⁻¹ region), and C-Br stretching vibrations (usually below 1000 cm⁻¹).[2][7]
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Safety and Handling: A Trustworthy Protocol
Adherence to safety protocols is non-negotiable. 4-Bromopyridine Hydrobromide is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][8][9]
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Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of the powder.
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Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[3][8]
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Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[3][10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[8]
Conclusion
This guide has detailed the essential physicochemical characteristics, analytical validation workflows, and safe handling procedures for 4-Bromopyridine Hydrobromide. By integrating foundational data with the causality behind experimental choices, this document provides a comprehensive resource for scientists and developers. The protocols and data herein are designed to ensure the reliable and safe application of this versatile reagent in advancing chemical synthesis and drug discovery.
References
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SpectraBase. (n.d.). 4-bromopyridine, hydrobromide. John Wiley & Sons, Inc. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630127, 4-Bromopyridine Hydrobromide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53407906, 4-Bromopyridazine hydrobromide. Retrieved from [Link]
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Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. r/Chempros. Retrieved from [Link]
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SpectraBase. (n.d.). 4-bromopyridine, hydrobromide - 1H NMR. John Wiley & Sons, Inc. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14268, 4-Bromopyridine. Retrieved from [Link]
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